molecular formula C19H21N B076916 1-Benzyl-4-(4-methylphenyl)piperidine CAS No. 13314-67-5

1-Benzyl-4-(4-methylphenyl)piperidine

Cat. No.: B076916
CAS No.: 13314-67-5
M. Wt: 265.4 g/mol
InChI Key: QWTGAWIELAGYOH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of a benzyl group and a 4-methylphenyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-4-(4-methylphenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-piperidone or its hydrochloride salt with benzyl halides. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process . Another method involves the catalytic hydrogenation of 4-benzylpyridine, which is obtained by reacting 4-cyanopyridine with toluene .

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of palladium or rhodium catalysts on suitable supports, such as alumina, is common in these processes .

Chemical Reactions Analysis

1-Benzyl-4-(4-methylphenyl)piperidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or rhodium on alumina . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(4-methylphenyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methylphenyl)piperidine involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and activate specific transporters and receptors in the brain, leading to the release of these neurotransmitters into the synaptic cleft . Additionally, it functions as a monoamine oxidase inhibitor, which prevents the breakdown of monoamines and prolongs their action .

Properties

IUPAC Name

1-benzyl-4-(4-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTGAWIELAGYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340330
Record name 1-Benzyl-4-(4-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-67-5
Record name 1-Benzyl-4-(4-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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